(Z)-3-((2,4-difluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile
Description
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Properties
IUPAC Name |
(Z)-3-(2,4-difluoroanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3S/c1-14(2)9-15-3-5-16(6-4-15)21-13-28-22(27-21)17(11-25)12-26-20-8-7-18(23)10-19(20)24/h3-8,10,12-14,26H,9H2,1-2H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTMHUHTASJNEU-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)F)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-((2,4-difluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a compound that has garnered attention due to its potential biological activity, particularly in the context of cancer treatment. This article examines the compound's biological properties, focusing on its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H15F2N3O2S
- Molecular Weight : 399.42 g/mol
- IUPAC Name : (Z)-3-((2,4-difluoroanilino)-2-[4-(4-isobutylphenyl)thiazol-2-yl]prop-2-enenitrile
The compound operates through several mechanisms that are characteristic of anticancer agents:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
- Induction of Apoptosis : Studies indicate that this compound can induce programmed cell death in cancerous cells, a crucial pathway for effective cancer treatment.
- Targeting Specific Pathways : It appears to interact with key signaling pathways involved in tumor growth and survival.
In Vitro Studies
Table 1 summarizes the in vitro activity of this compound against various cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.25 | Apoptosis induction |
| HT-29 (Colon) | 0.30 | Cell cycle arrest |
| DU-145 (Prostate) | 0.40 | Inhibition of EGFR signaling |
These results indicate that the compound exhibits potent activity against multiple types of cancer cells, with particularly low IC50 values suggesting high efficacy.
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the thiazole and phenyl groups significantly affect the biological activity of the compound. The presence of fluorine substituents enhances lipophilicity and cellular uptake, contributing to its potency.
Case Studies
- Study on Breast Cancer Cells : In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability and increased apoptosis markers after treatment with concentrations as low as 0.25 μM .
- Colon Cancer Research : Another study focused on HT-29 colon cancer cells revealed that the compound not only inhibited cell proliferation but also induced G1 phase arrest in the cell cycle, leading to reduced tumor growth in xenograft models .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with thiazole and acrylonitrile moieties exhibit promising anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in Cancer Research demonstrated that derivatives of thiazole compounds can effectively target specific signaling pathways involved in tumor growth. The compound's structure allows it to interact with proteins involved in the regulation of cell survival and proliferation, leading to reduced viability of cancer cells .
Antiviral Properties
The compound has shown potential as an antiviral agent, particularly against viral infections where traditional antiviral therapies are ineffective. Its mechanism involves the inhibition of viral replication by interfering with viral protein synthesis.
Case Study:
In a study focused on the development of antiviral agents, (Z)-3-((2,4-difluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile was tested against various viruses. Results indicated significant reductions in viral load in treated cells compared to controls .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to its chemical structure can enhance its biological activity while reducing toxicity.
| Modification | Effect |
|---|---|
| Addition of Fluorine Atoms | Enhances lipophilicity and bioavailability |
| Alteration of Thiazole Ring | Affects binding affinity to target proteins |
| Variation in Acrylonitrile Group | Modifies reactivity and interaction with biological targets |
Q & A
Q. How to design a SAR study for analogs of this compound?
- Answer :
- Core Modifications : Vary substituents on the thiazole (e.g., 4-isobutylphenyl → 4-fluorophenyl) and acrylonitrile groups.
- Bioisosteres : Replace the difluorophenyl group with trifluoromethyl or chlorophenyl moieties to assess halogen effects .
- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (solvent-only) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
